molecular formula C16H23NO4 B14722459 Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate CAS No. 5464-50-6

Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate

Cat. No.: B14722459
CAS No.: 5464-50-6
M. Wt: 293.36 g/mol
InChI Key: LCUOUDBPQTXVDC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromo-3-phenylpropanoate with 2-ethoxycarbonylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted esters and amines.

Scientific Research Applications

Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-ethoxycarbonylamino)-3-phenyl-propanoate
  • Ethyl 2-(2-ethoxycarbonylethylamino)-3-methyl-propanoate
  • Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-butanoate

Uniqueness

Ethyl 2-(2-ethoxycarbonylethylamino)-3-phenyl-propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

5464-50-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 2-[(3-ethoxy-3-oxopropyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C16H23NO4/c1-3-20-15(18)10-11-17-14(16(19)21-4-2)12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3

InChI Key

LCUOUDBPQTXVDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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